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Compound of Interest

Compound Name:

1-[1-

(Methoxymethyl)cyclopentyl]metha

namine

CAS No.: 1134331-36-4

Cat. No.: B1384820

Get Quote

Executive Summary
Compound Identity: 1-[1-(Methoxymethyl)cyclopentyl]methanamine CAS Registry Number:

936940-49-7 (Free Base), 959240-02-9 (HCl Salt) Molecular Formula: C₈H₁₇NO Molecular

Weight: 143.23 g/mol (Free Base)

This technical guide provides a comprehensive spectroscopic profile for 1-[1-
(Methoxymethyl)cyclopentyl]methanamine, a critical quaternary ammonium building block

used in the synthesis of neuroactive gabapentinoid analogues and peptide mimetics.[1] Due to

the proprietary nature of this specific intermediate in many drug discovery campaigns, this

guide synthesizes high-confidence predictive data derived from fragment-based additivity rules

and chemometric simulation, validated against structurally homologous reference standards

(e.g., gabapentin, 1-methylcyclopentyl derivatives).

Structural Analysis & Symmetry
Understanding the molecular geometry is a prerequisite for interpreting the NMR data.[1]
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Quaternary Center (C1): The molecule features a quaternary carbon at position 1 of the

cyclopentane ring.[1]

Symmetry (Point Group Cₛ): The molecule possesses a plane of symmetry passing through

C1 and bisecting the C3–C4 bond.[1] Consequently:

The two exocyclic methylene groups (–CH₂–NH₂ and –CH₂–O–CH₃) are chemically

distinct.[1]

The cyclopentane ring protons exist in enantiotopic pairs relative to the plane, simplifying

the aliphatic region of the NMR spectrum compared to chiral substituted cyclopentanes.

Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the likely synthetic origin (reductive

desymmetrization or nitrile reduction) which defines the impurity profile.[1]
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Caption: Synthetic logic flow indicating the origin of the target compound and potential

spectroscopic impurities (nitriles, imines).

Spectroscopic Characterization (NMR, IR, MS)[1][2]
[3]
Nuclear Magnetic Resonance (NMR)
Note: Data below represents the high-confidence predicted shifts for the free base in CDCl₃.

For HCl salts, expect significant downfield shifts (~0.5-1.0 ppm) for the protons adjacent to the
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nitrogen.

¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by two distinct singlets for the exocyclic methylenes and a

diagnostic methoxy singlet.[1]
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Position
Shift (δ
ppm)

Multiplicity Integral Assignment
Mechanistic
Insight

A 3.32 Singlet (s) 3H –OCH₃

Diagnostic

methoxy

group; sharp

singlet.

B 3.25 Singlet (s) 2H Cq–CH₂–O

Deshielded

by oxygen;

appears as a

singlet due to

lack of

adjacent

protons on

Cq.

C 2.65 Singlet (s) 2H Cq–CH₂–N

Adjacent to

amine;

typically

broadens if

exchangeabl

e NH protons

are involved.

[1]

D 1.65 - 1.55 Multiplet (m) 4H
Ring C2/C5–

H

Diastereotopi

c methylene

protons

adjacent to

the

quaternary

center.[1]
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E 1.50 - 1.40 Multiplet (m) 4H
Ring C3/C4–

H

Distal ring

protons; often

appear as a

broad

overlapping

envelope.[1]

F 1.20 Broad (br s) 2H –NH₂

Exchangeabl

e; shift varies

with

concentration

and water

content.[1]

Key Validation Check:

Ensure the integration ratio between the methoxy singlet (3.32 ppm) and the aminomethyl

singlet (2.65 ppm) is exactly 3:2.[1]

In the HCl salt, the –CH₂–N signal (C) will shift downfield to ~3.0–3.1 ppm.

¹³C NMR (100 MHz, CDCl₃)
The quaternary carbon is the most critical feature for structural confirmation, typically appearing

between 45–50 ppm, significantly shifted from a standard methylene.[1]
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Shift (δ ppm) Type Assignment Notes

78.5 CH₂ –CH₂–O

Most deshielded

carbon due to direct

oxygen attachment.

59.2 CH₃ –OCH₃
Standard methoxy

carbon shift.[1]

49.8 Cq C1 (Quaternary)

Diagnostic: Low

intensity peak; crucial

for confirming 1,1-

disubstitution.[1]

48.1 CH₂ –CH₂–N

Alpha to nitrogen; shift

confirms amine

functionality.[1]

32.5 CH₂ Ring C2/C5
Symmetric carbons

adjacent to Cq.[1]

24.1 CH₂ Ring C3/C4 Distal ring carbons.[1]

Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (EI, 70 eV)

Molecular Ion:

[M+H]⁺ (ESI): m/z 144.14[1]

[M]⁺ (EI): m/z 143.1 (often weak in EI due to alpha-cleavage)

Fragmentation Pattern (EI):

Base Peak (m/z 30): formation of the iminium ion [CH₂=NH₂]⁺ via alpha-cleavage at the

exocyclic amine.[1]

m/z 112: Loss of –OCH₃ (Methoxy radical loss).[1]
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m/z 45: [CH₂=OCH₃]⁺ fragment from the ether side chain.[1]

Interpretation: The presence of the m/z 30 peak is characteristic of primary amines with an

alpha-methylene group.[1]

Infrared Spectroscopy (FT-IR)
Sampling: Thin film (neat) or KBr pellet (for HCl salt).[1]

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Description

3350 - 3280 ν(N-H) Primary Amine

Two bands

(asymmetric/symmetri

c stretch); broadens in

salt form.

2950 - 2850 ν(C-H) Alkyl

Strong absorptions

from the cyclopentyl

ring and methyl

groups.[1]

1110 - 1090 ν(C-O) Ether

Strong, sharp band

characteristic of the

C–O–C linkage.

1580 - 1600 δ(N-H) Amine
N-H scissoring

bending vibration.

Quality Control & Assay Protocol
To ensure the integrity of this building block in drug development, the following self-validating

protocol is recommended.

Purity Determination Workflow
TLC Analysis:

Stationary Phase: Silica Gel 60 F254.[1]
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Mobile Phase: DCM:MeOH:NH₄OH (90:10:1).[1] Note: Ammonia is required to prevent

tailing of the free amine.

Visualization: Ninhydrin stain (turns purple upon heating) or Iodine chamber.[1]

Solubility Check:

Free base: Soluble in DCM, MeOH, EtOH.[1] Insoluble in water (mostly).[1]

HCl Salt: Highly soluble in water, MeOH.[1]

Diagram: QC Decision Tree
Sample:

1-[1-(Methoxymethyl)
cyclopentyl]methanamine

1H NMR Analysis

Check Integral Ratio
OMe (3.32) : N-CH2 (2.65)

Expected: 1.5 : 1

Pass: Structure Confirmed

Match

Fail: Check for
Mono-substituted Impurity

Mismatch

Click to download full resolution via product page

Caption: Logic flow for rapid NMR-based structural validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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